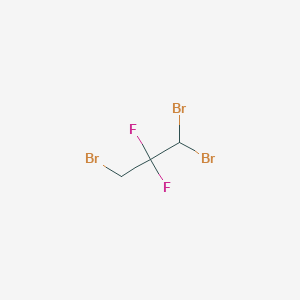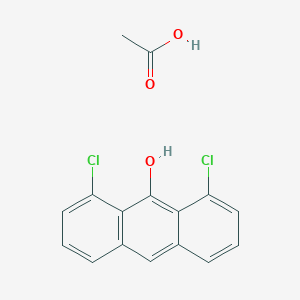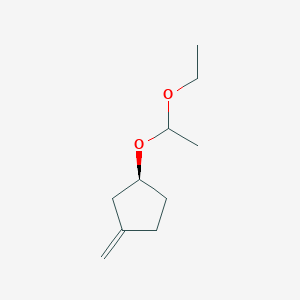![molecular formula C7H5NO B14234891 2,4-Methano-1h-furo[3,4-b]pyrrole CAS No. 216105-87-2](/img/structure/B14234891.png)
2,4-Methano-1h-furo[3,4-b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Methano-1h-furo[3,4-b]pyrrole is a heterocyclic compound that features a fused ring system combining a furan and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Methano-1h-furo[3,4-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
2,4-Methano-1h-furo[3,4-b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the pyrrole ring, often using electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce fully saturated compounds.
科学研究应用
2,4-Methano-1h-furo[3,4-b]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of 2,4-Methano-1h-furo[3,4-b]pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
Furo[2,3-b]pyrrole: Another fused heterocyclic compound with similar structural features.
Pyrrole: A simpler heterocyclic compound that serves as a building block for more complex structures.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and physical properties
属性
CAS 编号 |
216105-87-2 |
|---|---|
分子式 |
C7H5NO |
分子量 |
119.12 g/mol |
IUPAC 名称 |
5-oxa-2-azatricyclo[4.2.1.03,7]nona-1(8),3,6-triene |
InChI |
InChI=1S/C7H5NO/c1-4-2-7-5(1)6(8-4)3-9-7/h1,3,8H,2H2 |
InChI 键 |
OUGJKOMWDTWZOP-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC3=C1OC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine](/img/structure/B14234815.png)
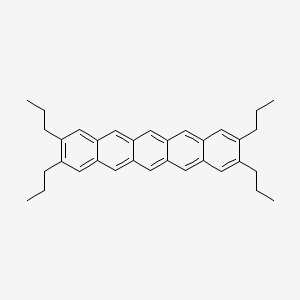
![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
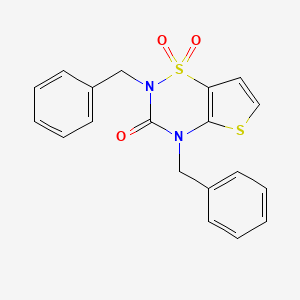
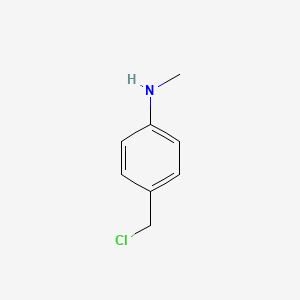
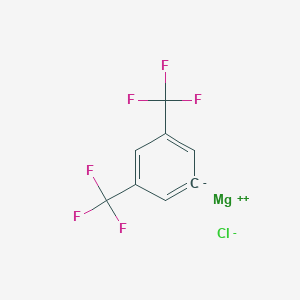
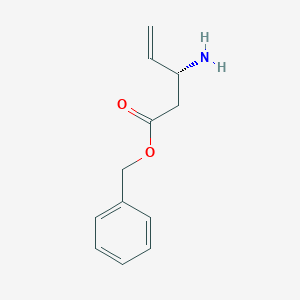
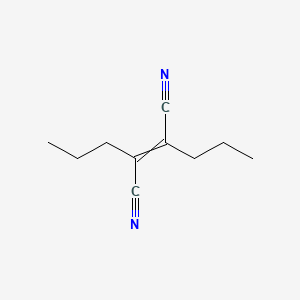
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
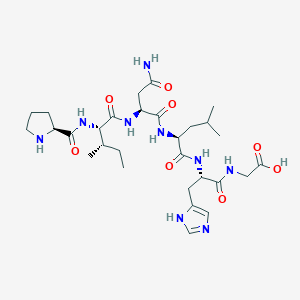
![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
